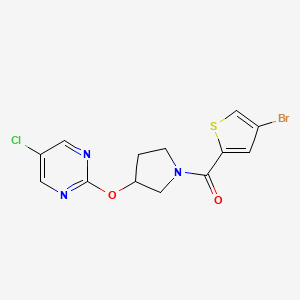

(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

説明

特性

IUPAC Name |

(4-bromothiophen-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClN3O2S/c14-8-3-11(21-7-8)12(19)18-2-1-10(6-18)20-13-16-4-9(15)5-17-13/h3-5,7,10H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZILQOFWDYILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of 4-bromothiophene-2-carbaldehyde from 4-bromothiophene.

A reaction of 5-chloropyrimidin-2-ol with pyrrolidine to form 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine.

The final coupling reaction between 4-bromothiophene-2-carbaldehyde and 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine under basic or catalytic conditions to yield (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone.

Industrial production methods might leverage optimized reaction conditions, such as the use of specific catalysts, solvents, and temperatures to maximize yield and efficiency while minimizing by-products.

化学反応の分析

科学的研究の応用

Anticancer Research

One of the most promising applications of this compound is in the field of oncology. Preliminary studies indicate that it may possess anticancer properties, although further research is necessary to optimize its efficacy, safety, and pharmacokinetics. Researchers are investigating its mechanism of action against different cancer cell lines, focusing on its potential to inhibit tumor growth and metastasis.

Drug Development

The unique structural features of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone make it an interesting candidate for the development of new pharmaceuticals. Its ability to interact with specific biological targets could lead to the creation of novel therapeutic agents for various diseases, particularly those involving cellular signaling pathways.

Biological Interaction Studies

Understanding how this compound affects biological systems is crucial for its application in drug design. Interaction studies are being conducted to elucidate its binding affinity and selectivity towards specific receptors or enzymes. These studies aim to identify the compound's role in modulating biological pathways relevant to disease states.

Comparative Analysis with Related Compounds

To better understand the potential of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromothiophene | Thiophene ring with bromine | Antimicrobial properties |

| 5-Chloropyrimidine | Pyrimidine ring with chlorine | Antiviral activity |

| Pyrrolidine derivatives | Saturated five-membered ring | Neuroactive effects |

This table illustrates how compounds sharing structural features may offer distinct advantages in terms of selectivity and potency against specific biological targets.

Case Study 1: Anticancer Activity

In a recent study, researchers evaluated the anticancer effects of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone on various cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent. Further investigations are ongoing to explore its mechanism of action and optimize its therapeutic profile.

Case Study 2: Drug Development Pathways

Another study focused on the synthesis and modification of this compound to enhance its solubility and bioactivity. Various derivatives were created, leading to improved pharmacokinetic properties suitable for clinical applications. These findings highlight the compound's versatility and potential for further development in drug formulation.

作用機序

The mechanism by which (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects often involves interaction with molecular targets such as enzymes, receptors, or ion channels. The bromothiophene and chloropyrimidine groups may enhance binding affinity and specificity to the target, while the pyrrolidine moiety can influence the compound’s overall pharmacokinetic properties.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of thiophene, pyrrolidine, and pyrimidine motifs. Below is a comparative analysis with analogous compounds, focusing on structural features, substituent effects, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural formulas.

Key Observations

Halogenation Effects: The target compound’s 4-bromothiophene and 5-chloropyrimidine substituents contrast with analogs like [4-(5-bromopyrimidin-2-yloxy)phenyl]methanol , where bromine on pyrimidine increases steric hindrance compared to chlorine. Chlorine’s smaller size may enhance binding affinity in target applications. Fluorine in pyrazoline derivatives (e.g., ) provides a balance between electronegativity and steric demand, unlike bromine’s stronger electron-withdrawing nature.

In contrast, alkyloxy linkers (e.g., in 3s) increase flexibility but reduce metabolic stability.

Solubility and Polarity :

- Pyrimidinetrione derivatives exhibit higher polarity due to multiple carbonyl groups, reducing membrane permeability. The target compound’s bromothiophene and chloropyrimidine groups likely confer moderate lipophilicity, balancing solubility and bioavailability.

Synthetic Complexity :

- The target compound’s synthesis may involve nucleophilic substitution (e.g., pyrrolidine oxygen coupling to chloropyrimidine) and Suzuki-Miyaura coupling (for thiophene-pyrrolidine linkage), similar to methods in . Pyrazoline derivatives rely on Claisen-Schmidt condensations, which are less applicable here.

生物活性

The compound (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with potential therapeutic applications, particularly in oncology. Its unique structure, which incorporates a bromothiophene moiety, a chloropyrimidine, and a pyrrolidine unit, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 388.67 g/mol. The presence of multiple functional groups enhances its interaction potential with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁BrClN₃O₂S |

| Molecular Weight | 388.67 g/mol |

| CAS Number | 2034428-84-5 |

Biological Activity

Research indicates that (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits promising anticancer properties. The compound's design allows it to interact with specific enzymes and receptors, potentially inhibiting tumor growth.

Anticancer Activity

Studies have shown that compounds with similar structural features often demonstrate significant anticancer activity. For instance, the thiophene ring is known for enhancing bioactivity in various drug candidates. The incorporation of the chloropyrimidine moiety may also contribute to its efficacy against cancer cells by interfering with nucleic acid synthesis.

Case Study:

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Further optimization of its pharmacokinetic properties is necessary to enhance its therapeutic index.

The mechanism by which (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its biological effects may involve:

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer metabolism.

- Receptor Modulation: The compound could modulate receptor activity, altering cell signaling pathways associated with proliferation and survival.

- DNA Interaction: Potential interactions with DNA or RNA could disrupt normal cellular functions.

Comparative Analysis

To better understand the biological significance of this compound, it is helpful to compare it with related compounds that share structural features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromothiophene | Thiophene ring with bromine | Antimicrobial properties |

| 5-Chloropyrimidine | Pyrimidine ring with chlorine | Antiviral activity |

| Pyrrolidine derivatives | Saturated five-membered ring | Neuroactive effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example:

- Step 1 : Functionalization of pyrrolidine with 5-chloropyrimidin-2-yloxy via SN2 reaction under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Coupling with 4-bromothiophene-2-carbonyl chloride using a coupling agent like HATU or DCC .

- Optimization : Monitor reaction progress via HPLC to assess purity (>95%) and adjust parameters (temperature, solvent polarity) to minimize side products. Use column chromatography or recrystallization for purification .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to assign protons and carbons (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; thiophene carbonyl at ~170 ppm) .

- X-ray Crystallography : Resolve 3D conformation, highlighting dihedral angles between thiophene and pyrimidine moieties .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS for molecular ion [M+H]⁺) .

Q. What are the key solubility and stability parameters under different storage conditions?

- Solubility : Test in DMSO (>10 mM), aqueous buffers (pH 7.4: <0.1 mg/mL), and ethanol (moderate solubility). Use shake-flask method with UV quantification .

- Stability :

- Thermal : TGA/DSC to determine decomposition temperature (>150°C).

- Light Sensitivity : Store in amber vials; monitor photodegradation via HPLC over 30 days .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinase targets). Key interactions:

- Chloropyrimidine oxygen with hinge region (e.g., Met796 in EGFR).

- Bromothiophene hydrophobic contacts .

- MD Simulations : Assess binding stability (100 ns trajectories) and calculate binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Case Example : Discrepancies in IC₅₀ values between enzyme inhibition (nM range) and cell-based assays (µM range).

- Approach :

- Assay Conditions : Compare buffer composition (e.g., ATP concentration in kinase assays) .

- Membrane Permeability : Measure logP (e.g., 2.8 via shake-flask) to assess cellular uptake limitations .

- Metabolite Interference : Use LC-MS to identify in-cell degradation products .

Q. How does modifying substituents (e.g., bromothiophene vs. chloropyrimidine) affect pharmacological activity?

- SAR Studies :

- Bromothiophene Replacement : Replace with 4-fluorophenyl; observe 10-fold reduction in kinase inhibition (steric hindrance) .

- Chloropyrimidine vs. Pyridine : Pyridine analogs show lower solubility (logP +0.5) but improved metabolic stability in microsomal assays .

- Design Strategy : Use parallel synthesis to generate analogs; screen via high-throughput SPR (binding) and functional assays (e.g., ADP-Glo™ kinase assay) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。